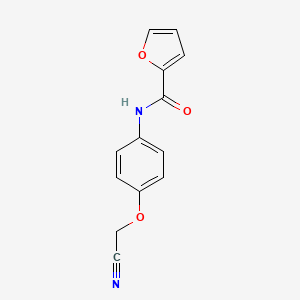
n-(4-(Cyanomethoxy)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-(Cyanomethoxy)phenyl)furan-2-carboxamide: is a synthetic organic compound characterized by the presence of a furan ring and a cyanomethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Cyanomethoxy)phenyl)furan-2-carboxamide typically involves the reaction of 4-(cyanomethoxy)aniline with furan-2-carboxylic acid. The reaction is facilitated by coupling agents such as EDC∙HCl and HOBt, which promote the formation of the amide bond . The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: n-(4-(Cyanomethoxy)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: n-(4-(Cyanomethoxy)phenyl)furan-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific molecular pathways .
Medicine: The compound’s ability to modulate biological pathways makes it a candidate for the development of new therapeutic agents. Its derivatives are being explored for their potential to treat various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of n-(4-(Cyanomethoxy)phenyl)furan-2-carboxamide involves the activation of apoptotic pathways in cancer cells. The compound interacts with molecular targets such as the Fas death receptor, leading to the activation of caspases and subsequent cell death. Additionally, it can induce cell cycle arrest by up-regulating p53 and p21, which are key regulators of the cell cycle .
Comparison with Similar Compounds
- n-(4-Aminophenyl)furan-2-carboxamide
- n-(4-Methoxystyryl)phenyl)furan-2-carboxamide
- Furan-2-carboxamide derivatives
Uniqueness: n-(4-(Cyanomethoxy)phenyl)furan-2-carboxamide stands out due to the presence of the cyanomethoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a versatile building block for various applications .
Properties
Molecular Formula |
C13H10N2O3 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
N-[4-(cyanomethoxy)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H10N2O3/c14-7-9-17-11-5-3-10(4-6-11)15-13(16)12-2-1-8-18-12/h1-6,8H,9H2,(H,15,16) |
InChI Key |
JNJDQIQJAWUSCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


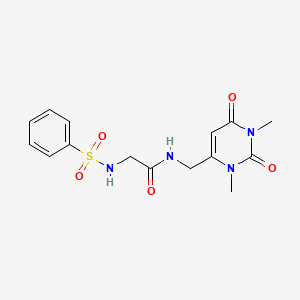
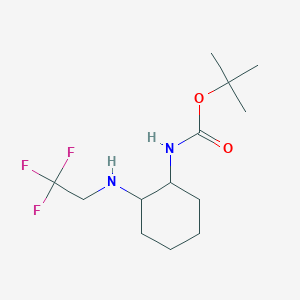



![12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14885829.png)
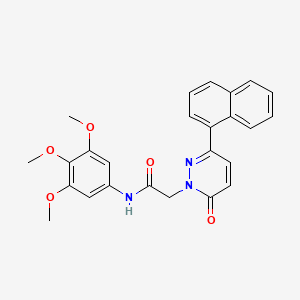

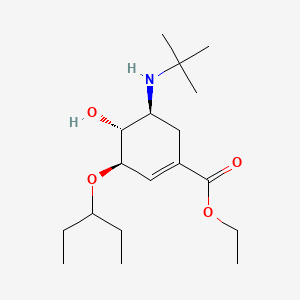
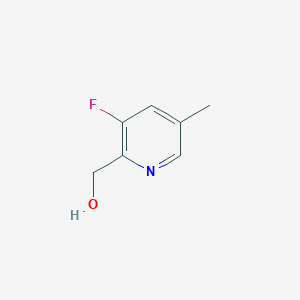
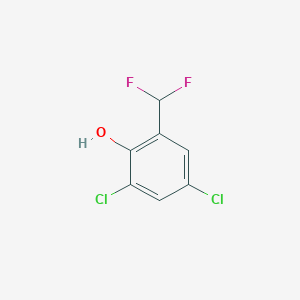
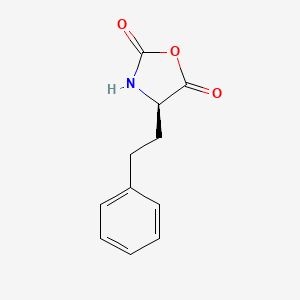

![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
